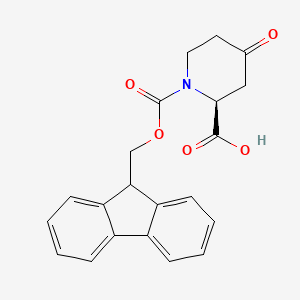

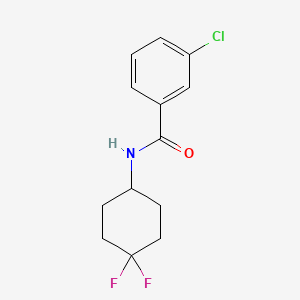

![molecular formula C16H18N2O3 B2987001 N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097866-75-4](/img/structure/B2987001.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide, also known as BDP, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. BDP belongs to the class of piperidine compounds and has been found to have interesting biochemical and physiological effects.

Applications De Recherche Scientifique

Anticancer Activity

This compound has been explored for its potential in cancer treatment. The benzodioxol moiety is a common feature in molecules with anticancer properties . Research indicates that derivatives of this compound may inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis, particularly in leukemia and pancreatic cancer cell lines . Further studies are needed to understand the full scope of its anticancer activity and the underlying mechanisms.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These heterocycles can exhibit a wide range of biological activities, including antimalarial, antibacterial, and antioxidant properties . The ability to create diverse heterocyclic structures from this compound makes it a valuable tool in medicinal chemistry.

Flavouring Agent

While not directly related to the compound , similar benzodioxol derivatives have been used as flavoring agents in food products . This suggests potential for the compound to be modified for use in enhancing flavors, although its direct use as a flavoring agent has not been reported.

Anti-Inflammatory Applications

Compounds with the benzodioxol structure have been utilized in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis . The anti-inflammatory properties are likely due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory process.

Antioxidant Properties

Benzodioxol derivatives have shown antioxidant activity, which is crucial in protecting cells from oxidative stress . This property is significant in the prevention of diseases associated with oxidative damage, including neurodegenerative disorders and aging.

Organic Synthesis and Chemical Research

The compound is used in organic synthesis, particularly in the formation of chalcones and other polyphenolic compounds . These compounds have various pharmacological activities, and their synthesis is important for the development of new therapeutic agents.

Mécanisme D'action

Target of Action

The compound, also known as N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins are tyrosine kinases that play crucial roles in cellular processes such as growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding site of these tyrosine kinases, thereby inhibiting their activity . This results in the suppression of the downstream signaling pathways that are activated by these kinases . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The inhibition of the aforementioned tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET disrupts the HGF/c-MET signaling pathway, which is often overactivated in various types of cancers . Similarly, the inhibition of c-KIT disrupts the SCF/c-KIT signaling pathway, which plays a crucial role in the survival and proliferation of certain cancer cells .

Pharmacokinetics

It is known to be orally available . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, need further investigation .

Result of Action

The inhibition of the compound’s targets and the subsequent disruption of their downstream signaling pathways result in the suppression of the growth, survival, and proliferation of cancer cells . By inhibiting Rad51, the compound also impairs the ability of cancer cells to repair their DNA, thereby enhancing their sensitivity to DNA-damaging agents .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(18-7-5-12(6-8-18)11-1-2-11)17-13-3-4-14-15(9-13)21-10-20-14/h3-4,9H,1-2,5-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYPFJBOGUXHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

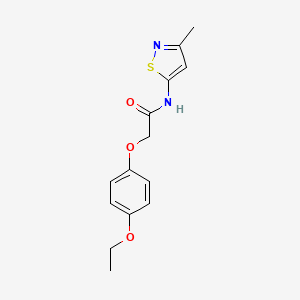

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

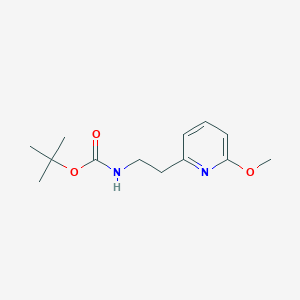

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

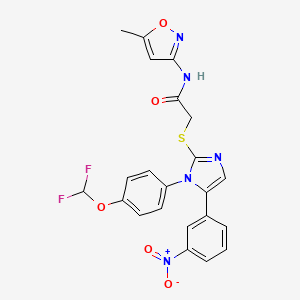

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2986929.png)

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)

![N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2986937.png)